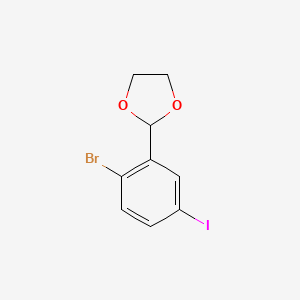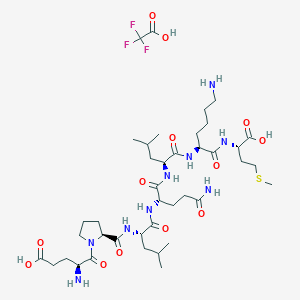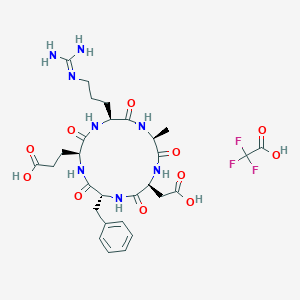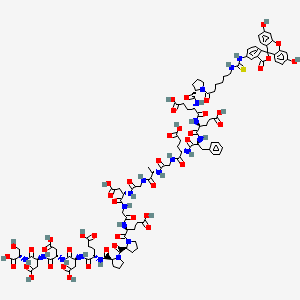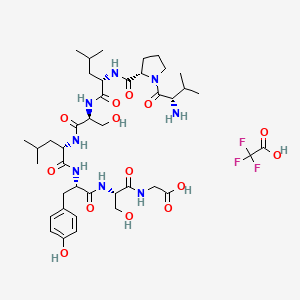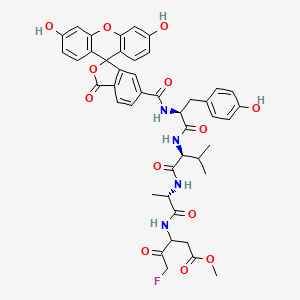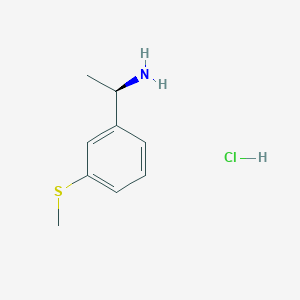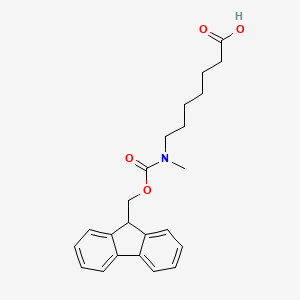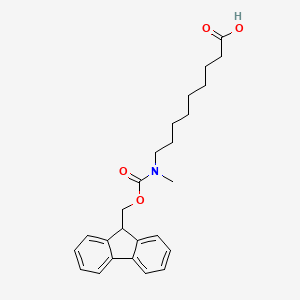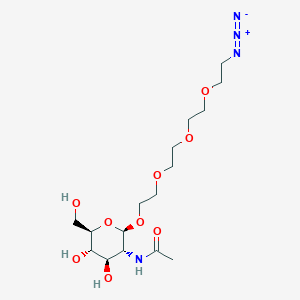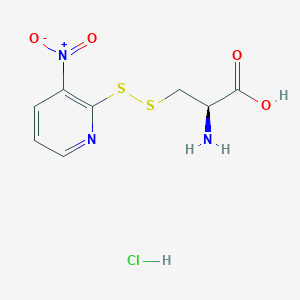
H-L-Cys(Npys)-OH*HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-L-Cys(Npys)-OH*HCl, also known as hydroxy-L-cysteine hydrochloride, is an amino acid derivative that has been studied for its potential therapeutic properties. It is a naturally occurring derivative of the amino acid L-cysteine, and is a water-soluble compound. Hydroxy-L-cysteine hydrochloride has found applications in a number of scientific research areas, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
H-L-Cys(Npys)-OH*HCl has been studied for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been studied for its potential to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. It has also been studied for its potential to reduce oxidative stress and improve wound healing. In addition, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been studied for its potential to reduce the risk of diabetes and improve insulin sensitivity.
Wirkmechanismus
The exact mechanism of action of H-L-Cys(Npys)-OH*HClsteine hydrochloride is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. Hydroxy-L-cysteine hydrochloride has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
Hydroxy-L-cysteine hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which can have beneficial effects on the cardiovascular system. Additionally, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been found to have antioxidant and anti-inflammatory properties. It has also been found to reduce oxidative stress and improve wound healing. In addition, H-L-Cys(Npys)-OH*HClsteine hydrochloride has been found to reduce the risk of diabetes and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using H-L-Cys(Npys)-OH*HClsteine hydrochloride in laboratory experiments is that it is a water-soluble compound and is easily synthesized. Additionally, it has a number of beneficial biochemical and physiological effects, which makes it an attractive compound for scientific research. However, one of the major limitations of using H-L-Cys(Npys)-OH*HClsteine hydrochloride in laboratory experiments is that the exact mechanism of action is not fully understood. Additionally, the compound is not commercially available, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research into H-L-Cys(Npys)-OH*HClsteine hydrochloride. These include further investigation into the exact mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to reduce oxidative stress and improve wound healing. Additionally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to reduce the risk of diabetes and improve insulin sensitivity. Finally, further research could be done into the potential of H-L-Cys(Npys)-OH*HClsteine hydrochloride to increase the production of nitric oxide, which could have beneficial effects on the cardiovascular system.
Synthesemethoden
H-L-Cys(Npys)-OH*HCl is produced by the reaction of L-cysteine with hydrochloric acid. This reaction produces the H-L-Cys(Npys)-OH*HClsteine hydrochloride in a crystalline form. The reaction is typically carried out in an aqueous solution, and the solution is then cooled to form the solid crystals. The reaction is typically done in the presence of a catalyst, such as pyridoxal-5-phosphate, to speed up the reaction. The reaction can also be carried out in a number of other solvents, such as methanol, ethanol, or dimethyl sulfoxide.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S2.ClH/c9-5(8(12)13)4-16-17-7-6(11(14)15)2-1-3-10-7;/h1-3,5H,4,9H2,(H,12,13);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMGAPUFRGBKNZ-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SSCC(C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SSC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Cys(Npys)-OH*HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


